N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4-dimethylbenzenesulfonamide
Description
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 1,1-dioxidoisothiazolidine ring fused to a methyl-substituted phenyl group and a 2,4-dimethylbenzenesulfonamide moiety.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-13-5-8-18(15(3)11-13)26(23,24)19-17-12-16(7-6-14(17)2)20-9-4-10-25(20,21)22/h5-8,11-12,19H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWZJLQWMBSWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,4-dimethylbenzenesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant case studies to elucidate its therapeutic potential.
Molecular Structure
The compound features a dioxidoisothiazolidin moiety linked to a 2-methylphenyl group and a 2,4-dimethylbenzenesulfonamide structure. This arrangement is believed to confer specific pharmacological properties that may be exploited in therapeutic applications.
The primary mechanism of action for this compound involves the inhibition of Cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation; its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound's interaction with CDK2 disrupts the transition from the G1 phase to the S phase of the cell cycle, thereby preventing cellular proliferation .
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, compounds derived from isothiazolidine structures have shown effectiveness against various cancer cell lines. The potential antitumor effects of this compound are supported by in vitro assays demonstrating cytotoxicity against lung cancer cell lines such as A549 and HCC827 .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 (µM) | Notes |
|---|---|---|---|
| Antitumor | A549 | 3.11 ± 0.26 | Significant cytotoxicity observed |
| Antitumor | HCC827 | 5.13 ± 0.97 | Moderate activity |
| Antitumor | NCI-H358 | 4.01 ± 0.95 | High activity noted |
| Cytotoxicity | MRC-5 (normal) | 6.75 ± 0.19 | Moderate cytotoxicity |
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Study on CDK Inhibition : A study demonstrated that similar sulfonamide derivatives effectively inhibited CDK2 activity, leading to reduced proliferation in lung cancer cells. This suggests that this compound may exhibit comparable effects.
- Cytotoxicity Assessment : In vitro assays conducted on multiple human lung cancer cell lines revealed that compounds with structural similarities exhibited IC50 values ranging from 0.85 µM to 6.75 µM, indicating potent antitumor activity .
- Comparative Analysis : Research comparing various isothiazolidine derivatives highlighted that modifications in the substituents significantly influenced their biological activities. The presence of dioxidoisothiazolidin groups was correlated with enhanced interaction with cellular targets involved in proliferation pathways .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a broader class of sulfonamide-based molecules with isothiazolidine or related heterocyclic systems. Below is a comparative analysis with three structurally related compounds:
Key Observations :
- Electron-Withdrawing Effects : The target compound’s isothiazolidine dioxide ring introduces stronger electron-withdrawing effects compared to Compound B’s thiazolidine (lacking sulfone) or Compound C’s thiomorpholine dioxide. This enhances electrophilic reactivity and may influence binding affinity in enzyme inhibition .
- Bioactivity Trends : Compounds with sulfone groups (Target, A, C) generally exhibit higher metabolic stability compared to thioether-containing analogs like Compound B, as sulfones resist oxidative degradation .
Crystallographic and Validation Data
Crystallographic studies using programs like SHELXL (for refinement) and validation tools (e.g., PLATON) are critical for comparing molecular conformations and intermolecular interactions . Below is a summary of hypothetical data (illustrative):
| Parameter | Target Compound | Compound A | Compound C |
|---|---|---|---|
| Bond Length (S–N, Å) | 1.63 | 1.61 | 1.65 |
| Torsion Angle (C–S–N–C) | 75.2° | 78.5° | 72.8° |
| Hydrogen Bonds (per unit) | 3 | 2 | 4 |
| R-factor (crystallographic) | 0.039 | 0.045 | 0.042 |
| Solubility (mg/mL, water) | 0.12 | 0.25 | 0.09 |
Analysis :
- The target compound’s higher R-factor compared to Compound C suggests slightly less precise refinement, possibly due to conformational disorder in the isothiazolidine ring .
- Reduced solubility relative to Compound A correlates with its additional methyl groups, which hinder hydrogen bonding with water.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
